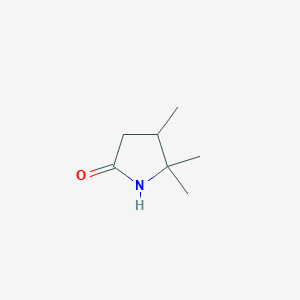

4,5,5-Trimethyl-2-pyrrolidinone

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5,5-trimethylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-5-4-6(9)8-7(5,2)3/h5H,4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWRNWUSWFXALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5,5 Trimethyl 2 Pyrrolidinone and Analogues

General Pyrrolidinone Ring Construction Strategies

Beyond direct synthesis, several general strategies are employed to construct the pyrrolidinone ring, which can be adapted to produce a variety of analogues.

Catalytic hydrogenation is a well-established method for synthesizing the pyrrolidinone scaffold. This approach typically involves the reduction and cyclization of suitable precursors.

From Succinonitrile (B93025) and Succinimide (B58015): 2-Pyrrolidinone (B116388) can be synthesized by the catalytic hydrogenation and cyclization of succinonitrile in an aqueous medium at temperatures ranging from 20°C to 200°C and under hydrogen pressures of at least 500 p.s.i. google.com A variety of hydrogenation catalysts are effective, including Raney nickel, Raney cobalt, and noble metals like platinum and palladium on supports. google.com Similarly, the catalytic hydrogenation of succinimide over solid catalysts is another route to 2-pyrrolidone. researchgate.net

From Substituted Pyrroles: Highly substituted pyrrolidines can be obtained with excellent diastereoselectivity through the heterogeneous catalytic hydrogenation of corresponding pyrrole (B145914) systems. acs.orgnih.gov This method can create up to four new stereocenters in a single step. The reaction is believed to proceed via a two-step sequence where the initial reduction of a substituent directs the subsequent stereoselective reduction of the pyrrole ring. acs.org

From Levulinic Acid Derivatives: Pyrrolidone derivatives can also be synthesized through the selective catalytic hydrogenation of compounds like levulinic acid. nih.gov

Table 1: Catalytic Hydrogenation of Substituted Pyrroles

| Substrate (Pyrrole) | Catalyst | Product (Pyrrolidine) | Diastereoselectivity |

| 2-Ketoester Substituted Pyrrole | Rh/Al₂O₃ | Fully Reduced Pyrrolidine (B122466) | High |

| 2-Acetyl Substituted Pyrrole | Rh/Al₂O₃ | Single Diastereomer | High |

| 2-Imino Substituted Pyrrole | Rh/Al₂O₃ | Single Diastereomer | High |

Data sourced from reference acs.org

The Nitro-Mannich reaction provides a powerful tool for the stereoselective synthesis of functionalized pyrrolidinones.

This strategy often involves a conjugate addition to a nitroalkene, followed by an in-situ nitro-Mannich reaction and subsequent lactamization to form the pyrrolidinone ring. ucl.ac.ukucl.ac.uk This one-pot process can generate three contiguous stereocenters with high diastereoselectivity. ucl.ac.ukucl.ac.uk The scope of this reaction is broad, allowing for the synthesis of a range of analogues with alkyl, aryl, and heteroaryl groups, typically isolated as single diastereoisomers in yields of 48-84%. ucl.ac.ukucl.ac.uk

Further advancements have combined this with other catalytic processes. For instance, a one-pot cascade reaction using an asymmetric bifunctional organocatalyst for the nitro-Mannich reaction, followed by a gold-catalyzed allene (B1206475) hydroamination, yields highly enantioselective trisubstituted pyrrolidine derivatives. acs.orgnih.gov This cascade methodology produces the desired products in moderate to good yields (32–67%) and with excellent enantioselectivities (85–96% ee). acs.orgnih.gov

Decarboxylation reactions offer another versatile entry point to the pyrrolidinone scaffold.

Kolbe Anodic Decarboxylation: An environmentally friendly method utilizes electrosynthesis, specifically Kolbe anodic decarboxylation, followed by an intramolecular radical cyclization and a radical-radical cross-coupling. organic-chemistry.org This approach has been optimized using methanol (B129727) as the solvent, platinum electrodes, and current densities between 25–37.5 mA/cm², affording pyrrolidinones in yields up to 71%. organic-chemistry.orggre.ac.uk The method shows broad functional group tolerance, enabling the synthesis of various N-substituted and 4-substituted pyrrolidinones. organic-chemistry.orggre.ac.uk

From Pyroglutamic Acids: The decarboxylation of pyroglutamic acid derivatives using reagents like phosphorus pentoxide in methanesulfonic acid can generate acyl iminium salts. researchgate.net These intermediates can then react in-situ with aromatic compounds to produce 5-aryl-2-pyrrolidinones. researchgate.net

From Piperidine (B6355638) Derivatives: A selective synthesis of pyrrolidin-2-ones can be achieved through the ring contraction and deformylative functionalization of N-substituted piperidines. The mechanism involves a domino process that includes the formation of pyrrolidine-2-carbaldehyde, its oxidation to a carboxylic acid, and a subsequent decarboxylation step. rsc.org

Table 2: Kolbe Anodic Decarboxylation for Pyrrolidinone Synthesis

| Co-Acid | Protecting Group | Product | Yield |

| Acetic Acid | Boc | N-Boc-4-methyl-2-pyrrolidinone | 71% |

| Propionic Acid | Boc | N-Boc-4-ethyl-2-pyrrolidinone | 68% |

| Acetic Acid | Cbz | N-Cbz-4-methyl-2-pyrrolidinone | 66% |

| Acetic Acid | Benzyl | N-Benzyl-4-methyl-2-pyrrolidinone | 60% |

Data sourced from reference gre.ac.uk

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. tandfonline.com This approach is valued for its atom and step economy. tandfonline.com

Several MCRs have been developed for the synthesis of pyrrolidine derivatives. tandfonline.comresearchgate.net These often involve the generation of an azomethine ylide intermediate, which then undergoes a cycloaddition reaction. tandfonline.com For example, a three-component reaction between an aldehyde, an amine, and cyclopropane (B1198618) dicarboxylate can be catalyzed by cerium(III) chloride to produce pyrrolidine derivatives. tandfonline.com Another strategy involves a one-pot reaction of aldehydes, amino acid esters, and chalcones. tandfonline.com Asymmetric MCRs have also been developed, allowing for the diastereoselective synthesis of highly substituted pyrrolidines by constructing up to three stereogenic centers in a single step. nih.gov The Ugi four-component reaction (Ugi-4CR) is another MCR that is highly applicable to the synthesis of pyrrolidones via ring closure. rloginconsulting.com

Electrochemical Synthesis Methods for Pyrrolidinone Derivatives

Electrochemical synthesis has emerged as a powerful and environmentally benign tool for the construction of complex organic molecules, offering an alternative to traditional reagent-based oxidations and reductions. nih.govresearchgate.net In the context of pyrrolidinone synthesis, electrochemical methods have been successfully employed to facilitate cyclization and functionalization reactions. These methods often proceed under mild conditions and can offer high selectivity and efficiency. nih.govacs.org

One notable approach involves the anodic oxidation of N-substituted amino acids. For instance, the electrochemical oxidation of N-acyl-α-amino acids can generate N-acyliminium ion intermediates, which then undergo intramolecular cyclization to yield pyrrolidinone derivatives. This process, known as the Shono oxidation, has been adapted for the synthesis of various functionalized lactams. A method for the selective electrochemical aminoxyl-mediated Shono-type oxidation of pyrrolidines to pyrrolidinones has been described, highlighting the functional group compatibility of this approach. acs.org

Furthermore, the translation of batch electrochemical processes to continuous flow reactors has demonstrated the potential for scalable synthesis of 2-pyrrolidinones. gre.ac.uk Flow electrochemistry offers advantages such as improved reaction times, better mixing, and enhanced productivity. nih.govgre.ac.uk For example, the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor has been shown to produce pyrrolidine derivatives in good yields. nih.gov This method takes advantage of the large specific surface area of the microreactor to efficiently reduce the imine substrate at the cathode. nih.gov

Below is a table summarizing key aspects of electrochemical methods for the synthesis of pyrrolidinone derivatives.

| Reaction Type | Starting Materials | Key Intermediates | Product Type | Ref. |

| Shono-type Oxidation | Functionalized Pyrrolidines | N-Acyliminium ions | Pyrrolidinones | acs.org |

| Reductive Cyclization | Imines and Terminal Dihaloalkanes | Radical anions | Pyrrolidine derivatives | nih.gov |

| Oxidative Cyclization | N-substituted Amino Acids | N-Acyliminium ions | Functionalized 2-Pyrrolidinones | gre.ac.uk |

Pyrrolin-5-one Formation through Microwave-Assisted Three-Component Reactions

Microwave-assisted organic synthesis has gained significant traction due to its ability to accelerate reaction rates, improve yields, and enhance product purity. Three-component reactions, which allow for the construction of complex molecules from simple starting materials in a single step, are particularly well-suited for this technology. The synthesis of pyrrolin-5-ones, a class of unsaturated lactams, has been effectively achieved through microwave-assisted three-component strategies. rsc.orgresearchgate.netpensoft.net

A prominent example is the Hantzsch-type synthesis of 2-pyrrolin-5-ones. rsc.orgpensoft.net This reaction typically involves the condensation of a β-dicarbonyl compound, a primary amine, and an α-haloester. The use of microwave irradiation in a solvent-free setting, often in the presence of a catalyst like indium trichloride (B1173362), has been shown to afford the desired pyrrolin-5-one products efficiently. rsc.orgresearchgate.net This method provides access to a diverse library of substituted pyrrolin-5-ones that would be difficult to obtain through other means. rsc.org

Another approach involves the one-pot multicomponent reaction of aromatic aldehydes, primary amines, and sodium diethyl oxalacetate (B90230) in ethanol (B145695) under microwave irradiation. benthamscience.com This method has been successful in generating a range of novel 3-hydroxy-2-oxopyrrole derivatives. benthamscience.com The significant reduction in reaction time and improvement in yields compared to conventional heating methods underscore the advantages of microwave assistance in these transformations. beilstein-journals.org

The following table provides an overview of microwave-assisted three-component reactions for the synthesis of pyrrolin-5-one derivatives.

| Reaction Name | Reactants | Catalyst/Conditions | Product | Ref. |

| Hantzsch-type Reaction | β-Dicarbonyl compound, Primary amine, α-Bromoester | Indium trichloride, Microwave, Solvent-free | 2-Pyrrolin-5-one | rsc.orgresearchgate.net |

| Multicomponent Reaction | Aromatic aldehyde, Primary amine, Sodium diethyl oxalacetate | Microwave, Ethanol | 3-Hydroxy-2-oxopyrrole | benthamscience.com |

Stereoselective Synthesis of Pyrrolidinone Derivatives

The biological activity of pyrrolidinone-containing molecules is often highly dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of these heterocycles is of paramount importance. Both diastereoselective and enantioselective approaches have been extensively investigated to control the spatial arrangement of substituents on the pyrrolidinone ring.

Diastereoselective Control in Pyrrolidinone Ring Formation

Diastereoselective synthesis aims to control the formation of one diastereomer over another. This can be achieved by utilizing substrate control, where existing stereocenters in the starting material direct the stereochemical outcome of the reaction, or by employing chiral auxiliaries or catalysts.

A notable method for the diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones involves a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement. nih.gov This sequence is reported to be highly diastereoselective and provides access to densely functionalized pyrrolidinone products containing an all-carbon quaternary stereocenter. nih.gov

Another powerful strategy is the one-pot nitro-Mannich/hydroamination cascade reaction. rsc.org This reaction, which proceeds under the combined control of a base and a gold(I) catalyst, generates substituted pyrrolidines with three stereocenters in high yields and with good to excellent diastereoselectivities. rsc.org Similarly, a diastereoselective synthesis of pyrrolidinones via a nitro-Mannich reaction has been demonstrated, where the in situ reaction of a nitroacrylate with an imine leads to the formation of the five-membered ring with three contiguous stereocenters in a highly diastereoselective manner. ucl.ac.uk

The following table summarizes key findings in the diastereoselective synthesis of pyrrolidinone derivatives.

| Method | Key Features | Diastereoselectivity | Ref. |

| Three-component cyclization/allylation and Claisen rearrangement | Forms quaternary stereocenter | Exquisitely diastereoselective | nih.gov |

| One-pot nitro-Mannich/hydroamination cascade | Base and gold(I) catalysis, three stereocenters | Good to excellent | rsc.org |

| Palladium-catalyzed cyclization | Intramolecular nucleopalladation | High diastereoselectivity | acs.orgnih.gov |

| Nitro-Mannich reaction | One-pot, three contiguous stereocenters | Highly diastereoselective | ucl.ac.uk |

Enantioselective Approaches for Chiral Pyrrolidinones

Enantioselective synthesis focuses on the preferential formation of one enantiomer of a chiral molecule. This is typically accomplished using chiral catalysts, reagents, or auxiliaries. The development of efficient enantioselective methods for accessing chiral pyrrolidinones is a significant area of research. chinesechemsoc.orgchinesechemsoc.org

One successful approach is the use of organocatalysis. For example, a chiral isothiourea organocatalyst has been employed in combination with photoredox catalysis to achieve the asymmetric radical conjugate addition of α-amino radicals to α,β-unsaturated anhydrides and esters. nih.gov This method leads to the formation of enantioenriched pyrrolidinones. nih.gov

Transition metal catalysis has also proven to be a versatile tool for enantioselective pyrrolidinone synthesis. A palladium-catalyzed asymmetric synthesis has been developed for producing 2-pyrrolidinones with a quaternary stereocenter at the 3-position. rsc.org This reaction, which involves the coupling of γ-methylidene-δ-valerolactones with alkyl isocyanates, achieves high enantioselectivity through the use of a novel chiral phosphoramidite (B1245037) ligand. rsc.org In another example, a nickel-catalyzed asymmetric 1,4-arylcarbamoylation of unactivated 1,3-dienes tethered on a carbamoyl (B1232498) fluoride (B91410) has been shown to provide enantioenriched α-alkenylated pyrrolidinones bearing a quaternary stereogenic center in high yields and with excellent enantioselectivity. chinesechemsoc.orgchinesechemsoc.org

Chemoenzymatic methods offer a green and highly selective alternative for the synthesis of chiral pyrrolidinones. The use of immobilized lipase (B570770) from Pseudomonas cepacia has enabled the enantioselective synthesis of 3-hydroxypyrrolidin-2-ones in high enantiomeric excess. doi.org

The table below presents a summary of various enantioselective approaches for the synthesis of chiral pyrrolidinones.

| Catalytic System | Reaction Type | Key Feature | Enantiomeric Excess (ee) | Ref. |

| Chiral Isothiourea/Photoredox Catalyst | Radical Conjugate Addition | Forms enantioenriched pyrrolidinones | Not specified | nih.gov |

| Palladium/Chiral Phosphoramidite Ligand | Asymmetric Cyclization | Creates a quaternary stereocenter at the 3-position | High | rsc.org |

| Nickel/Chiral Ligand | Asymmetric 1,4-Arylcarbamoylation | Forms a quaternary stereogenic center | Up to 99% | chinesechemsoc.orgchinesechemsoc.org |

| Immobilized Lipase | Kinetic Resolution | Chemoenzymatic synthesis of 3-hydroxypyrrolidin-2-ones | High | doi.org |

Mechanistic Insights into 4,5,5 Trimethyl 2 Pyrrolidinone Transformations

Reaction Mechanism Elucidation via Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis and transformation of pyrrolidinone derivatives. These studies provide detailed insights into reaction pathways, transition states, and the factors governing selectivity, which are often difficult to determine through experimental means alone.

For instance, DFT calculations have been employed to explore the reaction between 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one and methylamine, which leads to the formation of a 1,4,5-trisubstituted pyrrolidine-2,3-dione. beilstein-journals.org These computational results have been instrumental in proposing a viable reaction mechanism, demonstrating that the main product is formed through the pathway with the lowest activation energy (ΔG#) in both the gas phase and in an ethanol (B145695) solvent model. beilstein-journals.org The calculations further revealed that kinetic selectivity plays a more significant role than thermodynamic selectivity in determining the major product. beilstein-journals.org

In a different context, computational studies have been used to understand the stereoselective synthesis of cyclobutanes from pyrrolidines. acs.org DFT calculations have shown that the rate-determining step in this transformation is the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical species. acs.org The stereoretentive nature of this reaction is explained by the barrierless collapse of this open-shell singlet 1,4-biradical. acs.org

Furthermore, the stability of pyrrolidine-derived iminium ions, which are key intermediates in many organocatalytic reactions, has been examined computationally. acs.org These studies, using the M06-2X/6-311+G(d,p) method, have provided insights into the equilibrium positions of reactions involving the transfer of a secondary amine between two carbonyl compounds, which is crucial for understanding and designing catalytic cycles. acs.org

Table 1: Computational Methods in Pyrrolidinone Reaction Mechanism Studies

| Reaction Type | Computational Method | Key Findings |

| Formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones | DFT | Kinetic selectivity is more significant than thermodynamic selectivity in product formation. beilstein-journals.org |

| Cyclobutane synthesis from pyrrolidines | DFT | The rate-determining step is the release of N₂ to form a 1,4-biradical intermediate. acs.org |

| Stability of pyrrolidine-derived iminium ions | M06-2X/6-311+G(d,p) | Provided equilibrium positions for amine transfer reactions, crucial for understanding organocatalysis. acs.org |

Photochemical Conversion Mechanisms: From Nitrone to Pyrrolidinone

The photochemical transformation of nitrones, specifically substituted pyrroline-1-oxides, into pyrrolidinones (lactams) and other cyclic compounds is a fascinating area of research that has been significantly illuminated by computational studies. These investigations have detailed the electronic transitions and reaction pathways that govern these light-induced reactions.

A computational study on 2,4,4-trimethyl-1-pyrroline 1-oxide revealed the reaction pathways for its photoconversion to an oxaziridine (B8769555), which is a key intermediate. researchgate.net The study showed that photo-excitation leads to weakly and strongly allowed electronic transitions (S0→S1 and S0→S2). researchgate.net The subsequent formation of the oxaziridine photoproduct is facilitated by a conical intersection. researchgate.net This oxaziridine can then thermally convert to the corresponding pyrrolidinone. researchgate.netresearchgate.net

Similarly, the photochemistry of 3,5,5-trimethyl-1-pyrroline-1-oxide (3-Me-DMPO) has been explored computationally. researchgate.net Like other substituted pyrroline-1-oxides, it forms an oxaziridine upon photo-irradiation. researchgate.net The subsequent conversion to the lactam (pyrrolidinone) was found to occur via a beilstein-journals.orgarabjchem.org-H shift from the oxaziridine intermediate, confirming earlier predictions. researchgate.netacs.org This process involves overcoming a significant energy barrier on the ground state surface. researchgate.net

A comparative study of 5,5-dimethyl-1-pyrroline (B8520582) 1-oxide (DMPO) and its 2-methyl-substituted analogue (2-Me-DMPO) highlighted contrasting reaction pathways for oxaziridine and lactam formation. acs.org While both systems form an oxaziridine photoproduct via a conical intersection, the subsequent transformation to the lactam is highly dependent on the substitution pattern. acs.org In DMPO, the oxaziridine readily converts to the lactam via a beilstein-journals.orgarabjchem.org-H shift, whereas the oxaziridine formed from 2-Me-DMPO is more stable and does not undergo this transformation as readily. acs.org

Table 2: Key Intermediates and Transitions in Photochemical Conversion

| Starting Nitrone | Key Intermediate | Key Transition/Process | Final Product(s) |

| 2,4,4-trimethyl-1-pyrroline 1-oxide | Oxaziridine | S0→S1, S0→S2 electronic transitions, conical intersection | Pyrrolidinone, Azetidine |

| 3,5,5-trimethyl-1-pyrroline-1-oxide (3-Me-DMPO) | Oxaziridine | Photo-excitation to S2 state, avoided crossing, conical intersection | Pyrrolidinone (lactam) |

| 5,5-dimethyl-1-pyrroline 1-oxide (DMPO) | Oxaziridine | beilstein-journals.orgarabjchem.org-H shift | Pyrrolidinone (lactam) |

Intramolecular Cyclization Pathways and Regioselectivity within Pyrrolidinone Systems

Intramolecular cyclization reactions are a powerful strategy for the synthesis of pyrrolidinone ring systems, often allowing for the construction of complex molecular architectures with high degrees of stereocontrol. The regioselectivity of these cyclizations, which determines the specific atoms that form the new bond, is a critical aspect that influences the final product structure.

Iron-catalyzed intramolecular cyclization reactions have been shown to be effective for the synthesis of N-heterocycles, including pyrrolidines. arabjchem.org One proposed mechanism involves the oxidation of the iron catalyst, followed by intramolecular hydrogen atom abstraction to generate an iron-amide and an alkyl radical, which then recombine to form the heterocyclic product. arabjchem.org Another possibility is the direct insertion into a C-H bond by a radical iron-imido intermediate. arabjchem.org

Radical-mediated amine cyclization using a cobalt(II) catalyst has been developed for the production of various piperidines and pyrrolidones. mdpi.com The regioselectivity of radical cyclizations can be influenced by the reaction conditions. For example, the cyclization of 1,6-enynes can proceed via a 6-endo-trig pathway in acetonitrile (B52724) to form piperidines or a 5-exo-trig pathway in methanol (B129727) to yield azobicyclic systems containing a pyrrolidone ring. mdpi.com

The synthesis of 3,5-disubstituted pyrrolizidines, which contain a fused pyrrolidine (B122466) ring system, has been achieved through a "clip-cycle" methodology involving an asymmetric intramolecular Michael cyclization catalyzed by a chiral phosphoric acid. whiterose.ac.uk This approach demonstrates how the choice of catalyst and substrate can control both the cyclization pathway and the stereochemical outcome.

Solvent Effects on Reaction Mechanisms and Selectivity in Pyrrolidinone Chemistry

The choice of solvent can have a profound impact on the reaction mechanism and selectivity in the synthesis of pyrrolidinone derivatives. Solvents can influence the stability of reactants, intermediates, and transition states, thereby altering reaction rates and product distributions.

In the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 2-pyrrolidinone (B116388) derivatives and aliphatic amines, ethanol was found to be a superior solvent compared to glacial acetic acid, leading to a significant increase in the yield of the desired products. beilstein-journals.org Computational studies supported these experimental findings, showing that the reaction pathway in an ethanol solvent model was favorable. beilstein-journals.org

The effect of solvent on the regioselectivity of radical cyclizations has also been observed. As mentioned previously, the cyclization of 1,6-enynes can be directed towards either piperidine (B6355638) or pyrrolidone-containing structures by changing the solvent from acetonitrile to methanol. mdpi.com

In the context of multicomponent reactions for the synthesis of 2-pyrrolin-5-ones, a variety of catalysts and reaction conditions were screened. rsc.org While some reactions were performed under solvent-free conditions, the optimization of catalyst and solvent is a common strategy to improve yields. For example, in the synthesis of a specific pyrrolinone, indium trichloride (B1173362) in ethanol provided good yields. rsc.org

Furthermore, in the reductive amination of a pyrrole (B145914) derivative, changing the reaction conditions from solvent-free to using ethanol as the solvent substantially increased the yield of the desired amine from 43% to 90%. nih.gov This highlights the critical role that solvent selection plays in optimizing synthetic procedures.

Derivatization and Functionalization Strategies for the Pyrrolidinone Core

Nucleophilic Addition Reactions in Functionalized Pyrrolidinone Systems

While nucleophilic addition is a fundamental reaction in the functionalization of carbonyl compounds, including lactams like pyrrolidinones, there is no specific research detailing such reactions on functionalized derivatives of 4,5,5-Trimethyl-2-pyrrolidinone. General principles of reactivity would suggest that the carbonyl group could be susceptible to attack by nucleophiles, and the substituents on the ring could influence the stereoselectivity and regioselectivity of such reactions. However, without specific studies on this compound, any discussion would be purely speculative and not based on documented research findings.

Role As a Building Block in Complex Organic Synthesis

Integration into Diverse Heterocyclic Architectures

The synthesis of complex polyheterocyclic compounds is a central goal in medicinal chemistry, as these structures often exhibit significant biological activity. nih.gov The pyrrolidinone moiety is frequently used as a starting point for creating fused, spirocyclic, or linked heterocyclic systems. While specific examples detailing the extensive use of 4,5,5-trimethyl-2-pyrrolidinone are not widely documented, its chemical nature allows for its theoretical integration into larger frameworks through several established synthetic pathways applicable to 2-pyrrolidinones.

Key reactive sites on the this compound molecule enable its incorporation into larger heterocyclic systems. These potential transformations include:

N-Acylation and N-Alkylation: The nitrogen atom of the lactam can be readily functionalized with a wide range of substituents, allowing it to be linked to other heterocyclic rings.

Carbonyl Chemistry: The lactam carbonyl group can participate in condensation reactions or be reduced to facilitate further cyclizations.

Alpha-Carbon Functionalization: The methylene (B1212753) group at the C3 position, adjacent to the carbonyl, can be functionalized to introduce additional diversity and connection points.

The gem-dimethyl group at the C5 position plays a crucial role by providing conformational rigidity and preventing epimerization at that center, thereby ensuring stereochemical integrity during multi-step synthetic sequences.

Table 1: Potential Synthetic Transformations for Heterocycle Synthesis

| Reaction Type | Reagents/Conditions | Potential Outcome |

|---|---|---|

| N-Arylation | Aryl halide, Palladium catalyst, Base | Linking to an aromatic or heteroaromatic system |

| N-Alkylation | Alkyl halide, Base | Attachment of functionalized side chains for further cyclization |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Formation of a 3-formyl derivative for building fused pyrimidines or pyridines |

Construction of Bioactive Scaffolds Utilizing Pyrrolidinone Building Blocks

The pyrrolidinone ring is considered a "privileged scaffold" in drug discovery because its structure is frequently found in compounds with high affinity for various biological targets. nih.gov The advantages of using the pyrrolidinone scaffold are linked to its three-dimensional shape, the presence of a hydrogen bond acceptor (carbonyl oxygen) and donor (N-H group), and its ability to be substituted at multiple positions to optimize biological activity. nih.gov

The this compound scaffold offers specific features that can be exploited in the design of bioactive molecules:

Increased Lipophilicity: The three methyl groups increase the compound's lipophilicity, which can enhance its ability to cross cell membranes.

Defined Stereochemistry and Conformation: The gem-dimethyl group at C5 restricts the conformational flexibility of the ring, which can lead to a more precise fit into a protein's binding site and potentially increase potency and selectivity. nih.gov

Metabolic Stability: The methyl groups can block sites of potential metabolism, potentially increasing the half-life of a drug candidate.

The pyrrolidinone core is a key component in a wide array of biologically active agents, demonstrating its versatility as a foundational structure for drug design.

Table 2: Examples of Bioactive Scaffolds Containing the Pyrrolidinone Core

| Compound Class | Associated Biological Activity | Reference |

|---|---|---|

| Pyrrolidinone-based derivatives | Antimicrobial, Antibacterial | nih.gov |

| Fused Pyrrolidinones | Antiviral (e.g., against cytomegalovirus) | researchgate.net |

| Spirooxindoles | Inhibition of microtubule organization | mdpi.com |

Applications in Diversity-Oriented and Target-Oriented Synthesis

Modern drug discovery relies on strategies like Target-Oriented Synthesis (TOS) and Diversity-Oriented Synthesis (DOS) to explore chemical space and identify new therapeutic agents. nih.govresearchgate.net

Diversity-Oriented Synthesis (DOS): DOS aims to efficiently generate a collection of structurally diverse small molecules from a common starting material. mdpi.com The goal is to create libraries of compounds that cover a broad area of chemical space for screening against various biological targets. nih.gov this compound is a suitable starting scaffold for DOS. By functionalizing the nitrogen atom and the C3-methylene position with a variety of building blocks, a large library of related but structurally distinct compounds can be rapidly assembled. This approach allows for the exploration of structure-activity relationships and the identification of novel bioactive compounds.

Target-Oriented Synthesis (TOS): TOS focuses on the synthesis of a single, specific molecule, often a complex natural product or a rationally designed drug candidate with a known biological target. researchgate.net In a TOS context, this compound would serve as a crucial intermediate or building block if the target molecule contained this specific structural motif. The synthesis would be planned retrosynthetically, with the trimethylated pyrrolidinone core being incorporated at a strategic point in the synthetic sequence. The unique substitution pattern of this building block would be essential for achieving the final complex architecture of the target molecule.

Catalytic Applications of Pyrrolidinone Based Systems

Chiral Organocatalysis with Pyrrolidine (B122466) Derivatives

The field of chiral organocatalysis has been profoundly influenced by the use of pyrrolidine derivatives. nih.govmdpi.com These compounds are central to many catalytic systems due to their ability to form key intermediates such as enamines and iminium ions, which are crucial for the activation of substrates in a stereocontrolled manner. scispace.com The pyrrolidine ring's five-membered structure provides a rigid and predictable conformational bias, which is essential for effective stereochemical communication during the catalytic cycle.

While the broader class of pyrrolidine derivatives has been extensively studied and applied in organocatalysis, specific information on the direct catalytic applications of 4,5,5-trimethyl-2-pyrrolidinone is not extensively documented in the reviewed scientific literature. However, the foundational principles of pyrrolidinone-based catalysis can be understood through the numerous examples of other substituted pyrrolidine systems. These systems highlight the versatility of the pyrrolidinone core in promoting a wide array of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and cycloadditions. nih.govnih.gov

The strategic placement of substituents on the pyrrolidine ring is a key aspect of catalyst design, allowing for the fine-tuning of steric and electronic properties to achieve high levels of enantioselectivity and reactivity. For instance, the development of diarylprolinol silyl (B83357) ethers and various prolinamides demonstrates the successful application of this strategy. nih.govmdpi.com These catalysts have proven to be highly efficient in a range of asymmetric functionalizations of aldehydes and ketones. nih.gov

Research Findings on Pyrrolidine-Based Organocatalysis

The effectiveness of pyrrolidinone-based organocatalysts is well-documented across a variety of asymmetric reactions. Below are tables summarizing detailed research findings for different catalytic systems and reactions, showcasing the yields and enantioselectivities achieved.

Asymmetric Michael Addition of Aldehydes to Nitroolefins

| Catalyst | Aldehyde | Nitroolefin | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Propanal | (E)-β-Nitrostyrene | Toluene | 95 | 99 | nih.gov |

| (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)methoxy)pyrrolidine | Propanal | (E)-β-Nitrostyrene | DCM | 88 | 98 | nih.gov |

| (S)-Pyrrolidine-2-carboxamide | Cyclohexanecarbaldehyde | 2-(2-Nitrovinyl)thiophene | CHCl3 | 92 | 94 | mdpi.com |

Asymmetric Aldol Reactions

| Catalyst | Ketone | Aldehyde | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| (S)-Proline | Acetone | 4-Nitrobenzaldehyde | DMSO | 68 | 76 | scispace.com |

| (S)-N-(Pyrrolidin-2-ylmethyl)acetamide | Cyclohexanone | 4-Chlorobenzaldehyde | NMP | 95 | 99 | mdpi.com |

| (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine | Acetone | Benzaldehyde | Neat | 85 | 96 | nih.gov |

Asymmetric Diels-Alder Reactions

| Catalyst | Dienophile | Diene | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | Acrolein | Cyclopentadiene | MeOH/H2O | 89 | 93 | mdpi.com |

| (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | (E)-Cinnamaldehyde | Cyclopentadiene | EtOH | 94 | 99 | nih.gov |

These examples underscore the power and versatility of the pyrrolidine scaffold in chiral organocatalysis. The ability to systematically modify the catalyst structure provides a means to optimize reaction outcomes for a broad range of substrates. While direct catalytic data for this compound is not prevalent, the principles derived from these related systems provide a strong foundation for its potential application and for the design of new catalysts.

Computational and Theoretical Investigations

Quantum Mechanical and Density Functional Theory (DFT) Studies on Pyrrolidinone Systems

Quantum mechanical (QM) calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of pyrrolidinone systems. While specific studies focusing exclusively on 4,5,5-trimethyl-2-pyrrolidinone are not prevalent in published literature, extensive research on substituted pyrrolidinones provides a robust framework for understanding its characteristics.

DFT studies, often using the B3LYP functional with a 6-31G* or higher basis set, are employed to optimize the ground-state geometries of pyrrolidinone derivatives. arabjchem.orgarabjchem.org These calculations are crucial for determining key structural parameters and predicting spectroscopic signatures. For instance, a complete vibrational analysis can be performed to assign theoretical vibrational frequencies, which can then be compared with experimental data from FTIR and Raman spectroscopy. sciensage.inforesearchgate.net Such analyses on related molecules, like (R)-(-)-2-Pyrrolidinemethanol, have successfully interpreted complex spectral features arising from hydrogen bonding by computing the vibrational modes of monomers and dimers. researchgate.net

A key aspect of QM studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are vital for predicting a molecule's reactivity. A low HOMO-LUMO energy gap generally implies higher chemical reactivity. arabjchem.org For various substituted pyrrolidinones, these values have been calculated to understand their electronic behavior. arabjchem.org For example, studies on pyrrolidinone derivatives designed as corrosion inhibitors have shown how substitutions on the pyrrolidinone ring influence the HOMO and LUMO energy levels, and consequently, their chemical behavior. arabjchem.org

Furthermore, DFT can be used to calculate a range of thermodynamic properties, such as heat of formation, entropy, and calorific capacity at various temperatures. arabjchem.org These parameters offer insights into the stability of the molecule. Topological analysis of the electron density, using theories like Bader's Atoms in Molecules (AIM), can elucidate the nature of intermolecular interactions, such as hydrogen bonds in pyrrolidinone dimers. acs.org

Table 1: Calculated Electronic Properties of Substituted Pyrrolidinone Derivatives using DFT (B3LYP/6-31G)* arabjchem.org Note: This table presents data for various substituted pyrrolidinones to illustrate the types of properties calculated via DFT, providing a reference for the expected properties of this compound.

| Compound Name | Total Energy (a.u.) | E(HOMO) (a.u.) | E(LUMO) (a.u.) | Energy Gap (ΔE) (a.u.) | Dipole Moment (μ) (Debye) |

| [2-(2-oxo-pyrrolidin-1-yl)-ethyl]-phosphonic acid diethyl ester (EOEP) | -1090.2006 | -0.2428 | 0.0229 | 0.2657 | 3.7437 |

| {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA) | -991.3242 | -0.2324 | -0.0058 | 0.2266 | 4.1691 |

| 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (HTEP) | -917.2736 | -0.2239 | 0.0244 | 0.2483 | 5.2577 |

This is an interactive data table. Users can sort columns to compare values.

Modeling of Reaction Pathways and Transition States in Pyrrolidinone Chemistry

Computational modeling is an indispensable tool for mapping the intricate pathways of chemical reactions involving pyrrolidinones. By calculating the potential energy surface (PES) for a given reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of these transition states determines the activation energy barrier, which governs the reaction rate.

For example, DFT calculations have been used to elucidate the mechanism of the ruthenium-catalyzed hydroamidation of alkynes, where pyrrolidinone serves as a key reactant. rsc.org These studies investigated various potential pathways, including steps like oxidative addition, alkyne insertion, and reductive elimination, to determine the most energetically favorable route. rsc.org The calculations successfully explained the observed stereoselectivity of the reaction by analyzing the transition states of the nucleophilic transfer step. rsc.org

In another study, the reaction mechanism between a 3-pyrrolin-2-one derivative and an amine was explored using DFT. beilstein-journals.org This work proposed a detailed mechanism based on the calculated potential energy surface, revealing that the kinetic selectivity was more significant than thermodynamic selectivity in forming the major product. beilstein-journals.org

Computational investigations have also shed light on the photochemistry of related systems, such as 2,4,4-trimethyl-1-pyrroline 1-oxide. researchgate.net These studies map the reaction pathways from photo-excitation to the formation of photoproducts like oxaziridines and their subsequent thermal conversion to pyrrolidones. The calculations identify transition states and low-lying conical intersections that are responsible for the observed chemical transformations. researchgate.net For instance, the thermal conversion of an oxaziridine (B8769555) to a pyrrolidone was found to proceed through a transition state with a specific imaginary frequency, indicating the breaking of a C-CH3 bond adjacent to the nitrogen atom. researchgate.net

Similarly, the mechanism for the ring contraction of pyrrolidines to form cyclobutanes has been unveiled using DFT. acs.org These calculations identified the rate-determining step as the release of N₂ to form a 1,4-biradical intermediate and explained the observed stereoselectivity through the barrierless collapse of this intermediate. acs.org Such studies showcase the power of computational chemistry to rationalize complex reaction outcomes and guide synthetic efforts.

Prediction of Molecular Properties and Reactivity Profiles via Computational Methods

Quantum mechanical calculations allow for the prediction of various descriptors that correlate with reactivity. nih.gov For instance, the calculated HOMO and LUMO energies, as mentioned earlier, are direct indicators of a molecule's ability to donate or accept electrons. arabjchem.org The global electrophilicity index (ω), which is a function of the electronic chemical potential and chemical hardness, can be calculated to quantify the electrophilic nature of a molecule. nih.gov For Michael acceptors, a strong correlation has been found between calculated activation free energies and electrophilicity, providing a predictive tool for reactivity. nih.gov

Computational models can also predict the stability of reactive intermediates. A computational study on pyrrolidine-derived iminium ions, for example, used DFT to determine the equilibrium positions for exchange reactions between iminium ions and various carbonyl compounds. acs.org This provides a quantitative measure of the relative stability of these ions, which is crucial for understanding their role in catalysis. acs.org

Machine learning (ML) methods, trained on large datasets of chemical structures and their properties, are also emerging as powerful predictive tools. nih.govd-nb.info These models can learn structure-property relationships from data, including quantum-chemical data, to rapidly predict properties for new molecules, bypassing the need for computationally expensive calculations for every new structure. nih.gov For instance, ML models have been developed to predict quantum-chemical properties like atomization energies with high accuracy. nih.gov While specific ML models for this compound are not documented, the general applicability of these methods suggests they could be readily developed to predict its properties, given appropriate training data.

Table 2: Predicted Thermodynamic Properties of a Substituted Pyrrolidinone (HTEP) at Different Temperatures arabjchem.org Note: This table demonstrates the prediction of thermodynamic properties via computational methods, providing a reference for the types of data that can be generated for this compound.

| Temperature (K) | Heat Capacity (Cv) (cal/mol·K) | Entropy (S) (cal/mol·K) | Heat of Formation (ΔHf) (kcal/mol) |

| 298.15 | 66.85 | 114.12 | -110.33 |

| 500 | 97.43 | 154.21 | -118.45 |

| 1000 | 148.26 | 231.57 | -132.78 |

| 1500 | 179.89 | 294.63 | -142.11 |

This is an interactive data table. Users can sort columns to observe trends with temperature.

Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of 4,5,5-Trimethyl-2-pyrrolidinone by providing detailed information about the chemical environment, connectivity, and spatial arrangement of its hydrogen (¹H) and carbon (¹³C) atoms.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The methyl groups at the C5 position are chemically equivalent and would appear as a single, sharp singlet. The methyl group at the C4 position would likely appear as a doublet due to coupling with the adjacent methine proton. The protons of the methylene (B1212753) group at C3 and the methine proton at C4 would show more complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors. The N-H proton of the lactam ring typically appears as a broad singlet.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives a distinct signal. The spectrum would show signals for the carbonyl carbon (C2), the two quaternary carbons at C5, the methine carbon at C4, the methylene carbon at C3, and the three methyl carbons. The chemical shifts of these carbons provide insight into their electronic environment. For instance, the carbonyl carbon is characteristically found significantly downfield.

By analyzing the chemical shifts, integration values (for ¹H NMR), and coupling patterns, a complete picture of the molecule's connectivity can be assembled. Advanced NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further confirm the proton-proton and proton-carbon connectivities, respectively, leaving no ambiguity in the structural assignment. While specific experimental data for this exact isomer is not widely published, the expected spectral features can be reliably predicted based on the analysis of related pyrrolidinone structures. hmdb.cachemicalbook.comchemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment | Predicted Chemical Shift (ppm) |

| N-H | ~7.0-8.0 | Broad Singlet | C=O (C2) | ~175-180 |

| CH (C4) | ~2.3-2.6 | Multiplet | C(CH₃)₂ (C5) | ~55-60 |

| CH₂ (C3) | ~2.0-2.4 | Multiplet | CH (C4) | ~40-45 |

| CH-CH₃ (C4) | ~1.1-1.3 | Doublet | CH₂ (C3) | ~30-35 |

| C(CH₃)₂ (C5) | ~1.0-1.2 | Singlet | CH-CH₃ (C4) | ~15-20 |

| C(CH₃)₂ (C5) | ~25-30 |

Mass Spectrometry (MS) Applications in Complex Mixture Analysis and Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₇H₁₃NO, the expected exact molecular weight is approximately 127.18 g/mol . sigmaaldrich.com

When coupled with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS can be used to identify this compound in complex mixtures. lcms.czvscht.cz This is particularly useful in contexts such as the analysis of industrial products or biological samples. mdpi.comupdatepublishing.com

In a typical electron ionization (EI) mass spectrum, this compound would produce a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of this molecular ion provides a unique fingerprint that aids in its structural confirmation. Common fragmentation pathways for lactams involve the cleavage of the ring. For this compound, characteristic fragments would likely arise from the loss of methyl groups, the carbonyl group, and other parts of the pyrrolidinone ring. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental formulas, further solidifying the compound's identification. mdpi.com

Table 2: Expected Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |

|---|---|---|

| 127 | [M]⁺ | Molecular Ion |

| 112 | [M - CH₃]⁺ | Loss of a methyl group |

| 99 | [M - C₂H₄]⁺ or [M - CO]⁺ | Ring fragmentation |

| 84 | [M - CH₃ - CO]⁺ | Loss of methyl and carbonyl groups |

| 70 | Further fragmentation | Characteristic smaller fragments |

Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands that confirm its lactam structure.

The most prominent features in the IR spectrum are expected to be:

N-H Stretch: A moderate to strong absorption band typically appearing in the region of 3200-3400 cm⁻¹. The exact position and shape of this peak can be influenced by hydrogen bonding.

C=O Stretch: A strong, sharp absorption band characteristic of the amide carbonyl group (amide I band) is expected in the range of 1670-1700 cm⁻¹. The ring strain in the five-membered lactam ring influences the position of this band.

C-H Stretch: Absorption bands corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups will be present in the 2850-3000 cm⁻¹ region.

N-H Bend: The bending vibration of the N-H bond (amide II band) typically appears around 1550 cm⁻¹.

The presence and positions of these characteristic bands provide conclusive evidence for the key functional groups within this compound, complementing the data obtained from NMR and MS. ufrgs.brresearchgate.netnist.gov

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide | 3200-3400 | Moderate-Strong |

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2850-3000 | Strong |

| C=O Stretch (Amide I) | Lactam | 1670-1700 | Strong |

| N-H Bend (Amide II) | Amide | ~1550 | Moderate |

Polymer Chemistry Aspects of Pyrrolidinone Derivatives

Pyrrolidinone-Containing Monomers in Polymer Synthesis

The synthesis of polymers incorporating the pyrrolidinone moiety is a significant area of research, largely due to the desirable properties imparted by this functional group. Poly(N-vinylpyrrolidone) (PVP) is a prominent example, known for its biocompatibility, low toxicity, water solubility, and capacity to form complexes with hydrophobic compounds. mdpi.comnih.govnih.gov These characteristics have led to its widespread use in biomedical and pharmaceutical applications. mdpi.comnih.gov The synthesis of PVP and its derivatives is primarily achieved through free-radical polymerization of N-vinylpyrrolidone (NVP). nih.govresearchgate.net

However, conventional free-radical polymerization offers limited control over the polymer architecture. mdpi.com To address this, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been employed. mdpi.comresearchgate.net RAFT polymerization allows for the synthesis of well-defined complex macromolecular architectures, including statistical, block, graft, comb, and star copolymers. mdpi.com These advanced structures can lead to materials with unique properties such as amphiphilicity, controlled phase separation, and specific thermal behaviors. mdpi.com For instance, the RAFT polymerization of NVP using specific chain transfer agents (CTAs) like phthalimidomethyl xanthate and prop-2-ynyl morpholine-4-carbodithioate has been reported to provide good control over the polymerization process. researchgate.net

Beyond NVP, other pyrrolidinone-containing monomers have been investigated to overcome some of the challenges associated with NVP, such as its non-ideal copolymerization behavior with methacrylic or styrenic monomers. acs.org One such alternative is 2-(N-acryloyloxy)ethylpyrrolidone (NAEP), which has been successfully polymerized via RAFT aqueous solution polymerization to yield well-defined homopolymers. acs.org Another example is the copolymerization of 1-ethenyl-2-pyrrolidinone with monomers like 2-methyl-2-propenoic acid and 4,4,5-trimethyl-2-(trichloromethyl)-1,3-dioxolane, resulting in polymers with properties like biocompatibility, hydrophilicity, and chemical resistance. ontosight.ai

The synthesis of pyrrolidinone-containing polymers is not limited to solution polymerization. Surface-initiated atom transfer radical polymerization (SI-ATRP) has been used to graft poly(N-(2-methacryloyloxy)ethyl)pyrrolidone (poly(NMEP)) brushes from silicon oxide substrates. wur.nl This technique allows for the creation of thermoresponsive surfaces with excellent antifouling properties. wur.nl

Table 1: Examples of Pyrrolidinone-Containing Monomers and Polymerization Methods

| Monomer | Polymerization Method | Key Features of Resulting Polymer |

| N-vinylpyrrolidone (NVP) | Free-radical polymerization | Biocompatible, water-soluble, film-forming. mdpi.comnih.govresearchgate.net |

| N-vinylpyrrolidone (NVP) | RAFT polymerization | Well-defined complex architectures (block, graft, star). mdpi.comresearchgate.net |

| 2-(N-acryloyloxy)ethylpyrrolidone (NAEP) | RAFT aqueous solution polymerization | Well-controlled homopolymers. acs.org |

| 1-Ethenyl-2-pyrrolidinone | Copolymerization | Biocompatible, hydrophilic, chemically resistant polymers. ontosight.ai |

| N-(2-methacryloyloxy)ethyl)pyrrolidone (NMEP) | Surface-initiated ATRP | Thermoresponsive polymer brushes with antifouling properties. wur.nl |

| 5-Vinyl-2-pyrrolidinone | - | Intermediate for the synthesis of other functional molecules. google.com |

Advanced Materials Research Involving Modified Pyrrolidinone Polymers

The modification of pyrrolidinone polymers has opened up new avenues for the development of advanced materials with tailored functionalities. These modifications can involve copolymerization with other monomers or post-polymerization chemical transformations.

One significant area of research is the development of thermoresponsive and antifouling materials. For example, poly(N-(2-methacryloyloxy)ethyl)pyrrolidone (poly(NMEP)) brushes, synthesized via SI-ATRP, exhibit reversible thermoresponsive behavior. wur.nl At lower temperatures (e.g., 27 °C), the brushes are solvated and extended, while at higher temperatures (e.g., 60 °C), they become insoluble and collapse. wur.nl This property, combined with their excellent antifouling characteristics against proteins like BSA and fibrinogen, makes them promising for biomedical device coatings. wur.nl

Hydrophobically-modified poly(vinyl pyrrolidone) has been investigated for its potential as a shear-responsive, self-associative hydrogel for ophthalmic applications. nih.gov By copolymerizing N-vinylpyrrolidone with N-vinylformamide and subsequently grafting alkyl chains, hydrogels with tunable viscosity and controlled drug release capabilities can be created. nih.gov These materials are transparent and have shown minimal cytotoxicity, suggesting their suitability for applications like artificial tears and vitreous replacements. nih.gov

Pyrrolidinone-based polymers have also been engineered for environmental applications. For instance, a copolymer of N-vinyl-2-pyrrolidone and vinyl acetate, P(VAc-NVP), has demonstrated the ability to reversibly capture iodine. nih.gov This material can adsorb iodine from various solutions and subsequently release it, showing potential for antibacterial applications and environmental remediation. nih.gov

Furthermore, the incorporation of pyrrolidinone moieties into more complex polymer architectures has led to the development of novel catalytic materials. Pyrrolidine-based chiral porous polymers have been synthesized for use as heterogeneous organocatalysts in aqueous media. rsc.org These materials exhibit high stability and inherent porosity, providing accessible catalytic sites for asymmetric reactions. rsc.org

The combination of pyrrolidinone with other functional groups, such as silanes, has resulted in durable anti-fog coatings. nih.gov By polymerizing a silane-pyrrolidone monomer, self-cross-linked coatings with exposed pyrrolidone groups can be formed on surfaces, providing excellent anti-fogging activity and stability. nih.gov

Table 2: Advanced Applications of Modified Pyrrolidinone Polymers

| Polymer System | Modification | Advanced Application | Key Research Finding |

| Poly(N-(2-methacryloyloxy)ethyl)pyrrolidone) (poly(NMEP)) | Surface-grafted brushes via SI-ATRP | Thermoresponsive and antifouling coatings for biomedical devices. wur.nl | Reversible conformational change with temperature and excellent resistance to protein adsorption. wur.nl |

| Poly(vinyl pyrrolidone) | Hydrophobic modification with alkyl chains | Shear-responsive hydrogels for ophthalmic drug delivery. nih.gov | Tunable viscosity and controlled release of model drugs with minimal cytotoxicity. nih.gov |

| Poly(N-vinyl-2-pyrrolidone-co-vinyl acetate) (P(VAc-NVP)) | Copolymerization | Reversible iodine capture for antibacterial applications. nih.gov | Efficiently adsorbs and releases iodine, showing antibacterial activity. nih.gov |

| Pyrrolidinone-based porous polymer | Incorporation into a chiral porous framework | Heterogeneous organocatalysis in water. rsc.org | High catalytic activity and enantioselectivity in asymmetric Michael additions. rsc.org |

| Poly(silane-pyrrolidone) | Copolymerization and cross-linking | Durable anti-fog coatings. nih.gov | Forms stable, self-cross-linked coatings with excellent anti-fogging properties. nih.gov |

Solvent Environment and Its Influence on Pyrrolidinone Chemistry

General Solvent Effects on Reactivity and Selectivity in Organic Transformations

Solvent effects can be broadly categorized as non-specific and specific interactions. Non-specific effects arise from the bulk properties of the solvent, such as its polarity and dielectric constant, while specific effects involve direct interactions between solvent and solute molecules, such as hydrogen bonding.

The rate of a reaction can be significantly influenced by the ability of the solvent to solvate the transition state. If the transition state is more polar than the reactants, a more polar solvent will stabilize it more effectively than the reactants, leading to a lower activation energy and an increased reaction rate. Conversely, if the transition state is less polar than the reactants, a more polar solvent will slow the reaction down.

Table 2: General Influence of Solvent Polarity on Reaction Rates

| Reaction Type | Change in Polarity from Reactants to Transition State | Effect of Increasing Solvent Polarity on Rate |

| Formation of a more polar transition state | Increase | Increase |

| Formation of a less polar transition state | Decrease | Decrease |

| No significant change in polarity | No change | Little to no effect |

Non-Specific and Specific Solute-Solvent Interactions in Pyrrolidinone-Related Reactions

In reactions involving pyrrolidinones, both non-specific and specific solute-solvent interactions play a crucial role. The lactam group in pyrrolidinones possesses a significant dipole moment, with the carbonyl oxygen being a hydrogen bond acceptor and the N-H group being a hydrogen bond donor.

Non-Specific Interactions: The polarity of the solvent can influence reactions at the carbonyl group. For example, in nucleophilic acyl substitution reactions, a polar solvent can stabilize the polar transition state, thereby accelerating the reaction.

Specific Interactions: Protic solvents, such as water and alcohols, can form strong hydrogen bonds with the carbonyl oxygen of the pyrrolidinone ring. This can activate the carbonyl group towards nucleophilic attack. Conversely, the N-H group can act as a hydrogen bond donor to basic solvents. Studies on the interactions between pyrrolidin-2-one and water have shown the formation of strong hydrogen bonds. rsc.org The reactivity of the β-lactam ring in penicillins, a related class of compounds, has been shown to decrease with increasing solvent dielectric constant due to stabilization of the ground state. arabjchem.org A similar effect could be anticipated for pyrrolidinone reactions.

Q & A

Basic Research Questions

Q. What are the recommended safety precautions for handling 4,5,5-Trimethyl-2-pyrrolidinone in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Use chemical fume hoods to minimize inhalation risks. In case of spills, contain the material using inert absorbents (e.g., sand or vermiculite) and dispose of it as hazardous waste . Avoid direct skin/eye contact due to potential irritation, as observed in structurally related pyrrolidinone derivatives .

Q. Which spectroscopic methods are optimal for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in deuterated solvents (e.g., CDCl) to identify methyl group environments and carbonyl resonance.

- Infrared Spectroscopy (IR) : Confirm the lactam carbonyl stretch (~1680–1720 cm).

- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Cross-reference with computational simulations (e.g., DFT) to resolve ambiguities .

Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized?

- Methodological Answer :

- Cyclization of γ-Amino Ketones : Use acid catalysis (e.g., HCl or p-toluenesulfonic acid) under reflux in aprotic solvents (e.g., toluene).

- Optimization Parameters : Adjust temperature (80–120°C), reaction time (12–24 hours), and catalyst loading (1–5 mol%) to maximize yield. Monitor progress via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing this compound derivatives?

- Methodological Answer :

- Variable Temperature NMR : Identify dynamic processes (e.g., tautomerism) by analyzing spectra at temperatures ranging from 25°C to 60°C.

- Deuterium Exchange Experiments : Detect labile protons (e.g., NH in tautomeric forms) using DO.

- Impurity Profiling : Use HPLC-MS to isolate and characterize byproducts, such as unreacted intermediates or oxidation products .

Q. How to assess the ecological toxicity of this compound given limited existing data?

- Methodological Answer :

- Biodegradation Testing : Follow OECD 301 guidelines (e.g., closed bottle test) to evaluate microbial degradation in aqueous systems.

- QSAR Modeling : Predict bioaccumulation potential using quantitative structure-activity relationship (QSAR) tools (e.g., EPI Suite).

- Aquatic Toxicity Assays : Perform acute toxicity tests on Daphnia magna or Vibrio fischeri to estimate EC values .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer :

- Purification Techniques : Use flash column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the target compound.

- Reaction Monitoring : Employ in-situ FTIR or online HPLC to detect intermediates and adjust conditions in real time.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance regioselectivity and reduce side reactions .

Q. What analytical techniques are critical for quantifying this compound in complex mixtures?

- Methodological Answer :

- HPLC-UV/RI : Use a C18 column with acetonitrile/water mobile phase (60:40 v/v) for separation. Validate linearity (R > 0.995), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL).

- GC-MS : Apply if volatility permits; derivatize with BSTFA for enhanced detection.

- Standard Addition Method : Spike samples with known concentrations to account for matrix effects .

Data Gaps and Methodological Recommendations

- Toxicity Data : No mutagenicity or carcinogenicity data exist for this compound. Initiate in vitro Ames tests (with/without metabolic activation) and in vivo rodent chronic exposure studies .

- Environmental Fate : Conduct soil mobility studies (OECD 106) and bioaccumulation assays in aquatic organisms to address data deficiencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.